Demoxepam

Catalog No.
S579103
CAS No.
963-39-3
M.F
C15H11ClN2O2
M. Wt
286.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demoxepam

CAS Number

963-39-3

Product Name

Demoxepam

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2

InChI Key

PSADRZMLSXCSAS-UHFFFAOYSA-N

SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-Oxide5-Phenyl-7-chloro-3H-1,4-benzodiazepin-2(1H)-one 4-Oxide; 7-Chloro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one 4-Oxide; Chlordiazepoxide Lactam; NSC 169898; NSC 46007; NSC 46077; Ro

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

Demoxepam is a benzodiazepine derivative, specifically a metabolite of chlordiazepoxide. It belongs to the class of organic compounds known as 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. The chemical formula for demoxepam is C15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2}, and its IUPAC name is 7-chloro-2-hydroxy-5-phenyl-3H-1,4λ⁵-benzodiazepin-4-one . This compound has been studied for its anticonvulsant properties and is noted for its significant biological activity within the central nervous system.

The precise mechanism of Demoxepam's action, particularly its anti-anxiety effects, requires further investigation. However, its structural similarity to other benzodiazepines suggests it might interact with the GABA (gamma-aminobutyric acid) receptors in the central nervous system, promoting relaxation and anxiolysis (anxiety reduction) [].

Typical of benzodiazepines. One notable reaction involves the hydrolysis of the lactam ring, which can lead to the formation of other metabolites such as 2-amino-5-chlorobenzophenone . The degradation pathways often include oxidative processes and conjugation reactions that facilitate its elimination from the body.

Demoxepam exhibits several pharmacological effects, primarily acting as an anxiolytic and anticonvulsant agent. It enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism is common among benzodiazepines and contributes to their sedative and anxiolytic effects .

Demoxepam is primarily used in clinical settings for its anxiolytic and anticonvulsant properties. It may also be utilized in research settings to study benzodiazepine metabolism and pharmacodynamics. Additionally, due to its status as a metabolite of chlordiazepoxide, it serves as an important marker in pharmacokinetic studies related to benzodiazepine drugs .

Interaction studies of demoxepam have shown that it can interact with various receptors in the central nervous system. Its primary action involves enhancing GABAergic activity, which can lead to synergistic effects when combined with other central nervous system depressants. Caution is advised when co-administering with other medications that affect GABA_A receptor activity due to potential additive sedative effects .

Demoxepam shares structural and functional similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
ChlordiazepoxideC16H14ClN3OC_{16}H_{14}ClN_{3}OPrecursor to demoxepam; longer half-life; anxiolytic
NordazepamC15H14ClN3OC_{15}H_{14}ClN_{3}OActive metabolite; similar anxiolytic properties
OxazepamC15H10ClN3OC_{15}H_{10}ClN_{3}OShorter half-life; used for anxiety and insomnia
DiazepamC16H13ClN2OC_{16}H_{13}ClN_{2}OWidely used; longer half-life; versatile clinical use

Uniqueness of Demoxepam:

  • Metabolite Role: Demoxepam serves primarily as a metabolite rather than a first-line therapeutic agent.
  • Chemical Stability: It exhibits specific stability in metabolic pathways compared to its parent compound, chlordiazepoxide.
  • Biological Activity: While sharing similar mechanisms with other benzodiazepines, demoxepam's unique metabolic profile provides insights into drug interactions and pharmacokinetics.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

286.0509053 g/mol

Monoisotopic Mass

286.0509053 g/mol

Heavy Atom Count

20

LogP

1.49 (LogP)

UNII

8X1XP5M0SB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 43 companies with hazard statement code(s):;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

963-39-3

Wikipedia

Demoxepam

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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